2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine
Description
2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine is a methanamine derivative featuring a 2-furyl group and a benzyl moiety substituted with a phenethyloxy chain at the 3-position. Such compounds are typically explored for pharmacological applications, including enzyme inhibition or antimicrobial activity, though specific data for this derivative remains unreported.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[3-(2-phenylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-6-17(7-3-1)11-13-23-19-9-4-8-18(14-19)15-21-16-20-10-5-12-22-20/h1-10,12,14,21H,11,13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJWSLRIINJCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich-Type Reaction Approach
One of the most common routes involves a Mannich reaction, where a furyl precursor reacts with formaldehyde and a secondary amine to form the core structure. This method is advantageous for introducing the furyl moiety and the amino group simultaneously.
- React furfurylamine with formaldehyde (35-40%) in a suitable solvent such as ethanol or methanol.
- Add a secondary amine, such as benzylamine, under controlled temperature conditions.
- Reflux the mixture to facilitate condensation, forming the intermediate N-substituted aminoalkyl furyl derivative.
- Isolate the product via filtration and purification through recrystallization.
- This method yields moderate to high purity compounds with yields around 60-75%, depending on reaction conditions.
Nucleophilic Substitution on Aromatic Halides
Another route involves the nucleophilic substitution of a halogenated benzyl derivative with a furylmethyl amine.
- Synthesize 3-(phenethyloxy)benzyl halide via aromatic substitution or halogenation.
- React this halide with furylmethylamine in the presence of a base such as potassium carbonate.
- Conduct the reaction in polar aprotic solvents like acetone or DMSO at reflux temperatures.
- Purify the resulting compound through column chromatography.
- This method offers a straightforward route with yields typically exceeding 65%.
Reductive Amination Strategy
A more advanced technique involves reductive amination of aldehyde intermediates.
- Prepare an aldehyde precursor bearing the phenethyloxybenzyl group.
- React with furfurylamine in the presence of a reducing agent like sodium cyanoborohydride.
- Conduct the reaction under mild acidic conditions to facilitate imine formation.
- Isolate the product after purification.
- Yields range from 55-70%, with high selectivity for the desired amine.
Specific Synthetic Schemes from Literature
Scheme I: Formaldehyde-Mediated Cyclization
Based on patent literature, a multi-step process involves:
- Condensation of a suitable aromatic amine with formaldehyde to form an amino-methyl furyl intermediate.
- Reflux with a ketone derivative of 3-(phenethyloxy)benzaldehyde to cyclize and form the target compound.
Scheme II: Amine Coupling with Phenethyloxybenzyl Derivatives
- React a pre-synthesized 3-(phenethyloxy)benzyl halide with furylmethylamine in the presence of a base.
- Reflux in solvents like ethanol or methanol.
- Purify via chromatography to obtain the final product.
Scheme III: Use of Lawesson’s Reagent for Thio-Analog Synthesis
- React the amino derivative with Lawesson’s reagent to introduce sulfur functionalities, which can be later oxidized to the desired amine.
Alternative Synthetic Routes
Multi-Component Reactions (MCR)
Involving the simultaneous reaction of furfurylamine, phenethyloxybenzaldehyde, and formaldehyde, leading to the target compound in a single step under optimized conditions.
Protecting Group Strategies
- Use of protecting groups on reactive sites during multi-step synthesis to improve yields and selectivity.
- Deprotection steps follow after the core structure formation.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Mannich Reaction | Furfurylamine, Formaldehyde, Secondary amine | Ethanol/MeOH | Reflux, 60-80°C | 60-75% | Simple, versatile | Moderate selectivity |
| Nucleophilic Substitution | Halogenated benzyl derivative, Furylmethylamine | Acetone/DMSO | Reflux | >65% | High yield | Requires halogenation step |
| Reductive Amination | Aldehyde precursor, Furfurylamine | Acidic, mild | Room temp to 50°C | 55-70% | High selectivity | Sensitive to side reactions |
| Multi-Component Reactions | Furfurylamine, Phenethyloxybenzaldehyde, Formaldehyde | Various | Mild heating | Variable | One-pot synthesis | Optimization needed |
Research Findings and Optimization Insights
- Reaction Optimization: Temperature control, choice of solvent, and molar ratios significantly influence yield and purity.
- Catalysis: Acidic or basic catalysis enhances reaction rates, especially in Mannich-type reactions.
- Purification Techniques: Chromatography and recrystallization are essential to obtain high-purity compounds.
Chemical Reactions Analysis
2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This suggests applications in treating neurological disorders such as depression and anxiety.
- Antimicrobial Activity : Preliminary studies have shown that 2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine may exhibit antimicrobial properties. Further research is necessary to determine its efficacy against specific pathogens and the mechanisms involved.
2. Biochemical Research
- Proteomics : The compound is utilized in proteomics for its potential as a biochemical tool, aiding in the study of protein interactions and functions .
- Ligand Studies : It may serve as a ligand in receptor binding assays, which are crucial for understanding receptor-ligand interactions in various biological processes.
Industrial Applications
1. Specialty Chemicals Production
- The compound can be used as an intermediate in the synthesis of more complex organic molecules, making it valuable in the production of specialty chemicals.
2. Synthesis of Pharmaceuticals
- Its unique structural features allow it to act as a precursor in the development of new pharmaceuticals, particularly those targeting neurological conditions or exhibiting antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine with structurally related compounds from the evidence:
Notes:
- The phenethyloxy group in the target compound increases molecular weight and lipophilicity compared to simpler benzyloxy (e.g., 3-benzyloxybenzylamine, ) or methoxy derivatives (e.g., 2-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine, ).
- Electron-withdrawing groups like CF₃ () enhance metabolic stability but may reduce solubility, whereas furan () contributes to π-π interactions in target binding.
Antifungal and Cytotoxicity Profiles
- N-Benzyl-N-methyl-1-(naphthalen-2-yl)methanamine () exhibits antifungal activity, with a reported yield of 72% and molecular weight of 318.22 g/mol . The naphthyl group likely enhances hydrophobic interactions with fungal cell membranes.
- Butenafine analogs () with tert-butylphenyl or chlorophenyl substituents show varied cytotoxicity, influenced by substituent bulk and electronic effects .
Enzyme Inhibition and Metabolic Stability
- Trifluoromethyl-containing compounds (e.g., 4-methoxy-N-(3-(trifluoromethyl)benzyl)benzenesulfonamide, ) demonstrate improved metabolic stability due to the CF₃ group’s resistance to oxidative degradation .
- Benzimidazole derivatives () with halogen substituents (e.g., bromine) act as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, suggesting that electron-deficient aromatic systems in the target compound may similarly modulate enzyme activity .
Biological Activity
2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring, a phenethyloxy group, and a benzylamine moiety. This unique structure is believed to contribute to its biological activity.
- Chemical Formula : CHNO
- Molecular Weight : 282.38 g/mol
- CAS Number : 1040684-84-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Studies suggest that it can inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in various diseases.
- Modulation of Neurotransmitter Systems : Its structural features allow for interactions with neurotransmitter receptors, which may affect mood and cognitive functions.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests possible neuroprotective properties, particularly in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antidepressant Effects :
- A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
-
Anti-inflammatory Research :
- In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in stimulated macrophages, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection Study :
- A recent investigation highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in cell cultures, suggesting that it could be beneficial for conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution using a benzylamine precursor. For example, secondary amine coupling with halogenated intermediates (e.g., bromomethyl-substituted aryl derivatives) under inert conditions (N₂/Ar) is common. Optimization involves adjusting stoichiometry (e.g., 1:1.2 amine-to-electrophile ratio) and temperature (60–80°C) to minimize side products . Purification via silica gel chromatography with ethyl acetate/hexane gradients (10–40%) is recommended. Yield improvements (e.g., 69–100% in related methanamine syntheses) are achieved by using excess NaBH₄ or LiAlH₄ for reductive steps .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and furyl C-O-C vibrations (~1250 cm⁻¹) .
- NMR : ¹H NMR should show distinct signals for the furyl protons (δ 6.2–7.4 ppm), phenethyloxy aromatic protons (δ 6.8–7.3 ppm), and the methanamine CH₂ group (δ 3.5–4.0 ppm). ¹³C NMR confirms the furyl (≈110–140 ppm) and benzyl (≈120–150 ppm) carbons .
- HRMS : Validate molecular weight (exact mass calculation required; note that poor ionization may require derivatization) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidative degradation. Avoid exposure to moisture, as the methanamine group may hydrolyze. Stability tests (TGA/DSC) under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-(phenethyloxy)benzyl substituent influence the compound’s reactivity in nucleophilic or coordination reactions?
- Methodological Answer : Computational studies (DFT/B3LYP) can model electronic effects. The phenethyloxy group’s electron-donating nature increases electron density on the benzyl ring, enhancing nucleophilicity at the methanamine nitrogen. Steric hindrance from the substituent can be quantified using molecular dynamics simulations (e.g., RMSD analysis) to assess conformational flexibility . Experimental validation via kinetic studies (e.g., reaction rates with electrophiles like aldehydes) is recommended .
Q. What analytical approaches resolve conflicting spectral data (e.g., unexpected NMR splitting or IR absorbance)?
- Methodological Answer :
- For split NMR signals: Perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the phenethyloxy group).
- For ambiguous IR peaks: Use isotopic labeling (e.g., D₂O exchange for N-H stretches) or 2D-COSY to correlate vibrations .
- Cross-validate with LC-MS/MS to detect trace impurities (e.g., oxidized byproducts) .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological or catalytic applications?
- Methodological Answer :
- Biological assays : Test against receptor targets (e.g., GPCRs) using radioligand binding assays. Modify the furyl or phenethyloxy groups to assess affinity changes .
- Catalytic studies : Screen as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-couplings). Monitor turnover frequency (TOF) and compare with analogs lacking the furyl group .
Q. What computational tools predict the compound’s thermodynamic stability and degradation pathways?
- Methodological Answer :
- Thermodynamic stability : Use Gaussian or ORCA software to calculate Gibbs free energy (ΔG) of degradation reactions (e.g., hydrolysis or oxidation).
- Degradation pathways : Apply density functional theory (DFT) to model bond dissociation energies (BDEs) for labile groups (e.g., methanamine N-H bond) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
